molecular formula C13H15NO3 B14523847 5-(o-Allyloxybenzyl)-2-oxazolidone CAS No. 62826-13-5

5-(o-Allyloxybenzyl)-2-oxazolidone

Cat. No.: B14523847
CAS No.: 62826-13-5
M. Wt: 233.26 g/mol
InChI Key: DZOAMDXJSLDMLT-UHFFFAOYSA-N
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Description

5-(o-Allyloxybenzyl)-2-oxazolidone is an organic compound that features a benzyl group substituted with an allyloxy group at the ortho position and an oxazolidone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(o-Allyloxybenzyl)-2-oxazolidone typically involves the reaction of o-allyloxybenzyl chloride with oxazolidone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(o-Allyloxybenzyl)-2-oxazolidone can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The oxazolidone ring can be reduced to form amino alcohols.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibitors or as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(o-Allyloxybenzyl)-2-oxazolidone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazolidone ring can act as a pharmacophore, contributing to the compound’s biological activity by forming hydrogen bonds or hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    o-Allyloxybenzyl derivatives: Compounds with similar benzyl substitution patterns but different functional groups.

    Oxazolidone derivatives: Compounds with variations in the oxazolidone ring structure.

Uniqueness

5-(o-Allyloxybenzyl)-2-oxazolidone is unique due to the combination of the allyloxybenzyl group and the oxazolidone ring, which imparts distinct chemical and biological properties

Properties

CAS No.

62826-13-5

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

5-[(2-prop-2-enoxyphenyl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H15NO3/c1-2-7-16-12-6-4-3-5-10(12)8-11-9-14-13(15)17-11/h2-6,11H,1,7-9H2,(H,14,15)

InChI Key

DZOAMDXJSLDMLT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC=C1CC2CNC(=O)O2

Origin of Product

United States

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